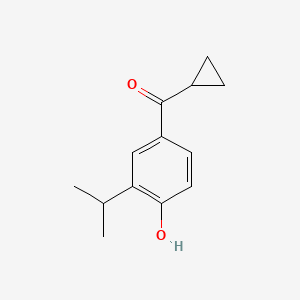
4-Cyclopropanecarbonyl-2-(propan-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropanecarbonyl-2-(propan-2-yl)phenol is an organic compound with the molecular formula C13H16O2 It is a phenolic compound characterized by the presence of a cyclopropanecarbonyl group and an isopropyl group attached to the phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropanecarbonyl-2-(propan-2-yl)phenol typically involves the following steps:
Formation of Cyclopropanecarbonyl Chloride: Cyclopropanecarbonyl chloride can be synthesized by reacting cyclopropanecarboxylic acid with thionyl chloride (SOCl2) under reflux conditions.
Acylation Reaction: The cyclopropanecarbonyl chloride is then reacted with 2-(propan-2-yl)phenol in the presence of a base such as pyridine or triethylamine. This reaction is typically carried out at low temperatures to ensure selective acylation of the phenolic hydroxyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
化学反応の分析
Types of Reactions
4-Cyclopropanecarbonyl-2-(propan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of ethers, esters, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Ethers, esters, and other substituted phenolic derivatives.
科学的研究の応用
4-Cyclopropanecarbonyl-2-(propan-2-yl)phenol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Cyclopropanecarbonyl-2-(propan-2-yl)phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. Additionally, the cyclopropanecarbonyl group may interact with enzymes and receptors, modulating their activity.
類似化合物との比較
Similar Compounds
4-Cyclopropanecarbonylphenol: Lacks the isopropyl group, which may affect its reactivity and biological activity.
2-(Propan-2-yl)phenol: Lacks the cyclopropanecarbonyl group, which may influence its chemical properties and applications.
Uniqueness
4-Cyclopropanecarbonyl-2-(propan-2-yl)phenol is unique due to the presence of both the cyclopropanecarbonyl and isopropyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various scientific research applications.
特性
分子式 |
C13H16O2 |
|---|---|
分子量 |
204.26 g/mol |
IUPAC名 |
cyclopropyl-(4-hydroxy-3-propan-2-ylphenyl)methanone |
InChI |
InChI=1S/C13H16O2/c1-8(2)11-7-10(5-6-12(11)14)13(15)9-3-4-9/h5-9,14H,3-4H2,1-2H3 |
InChIキー |
BSDOVQVDHAVXQB-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=CC(=C1)C(=O)C2CC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


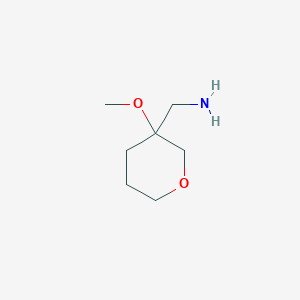
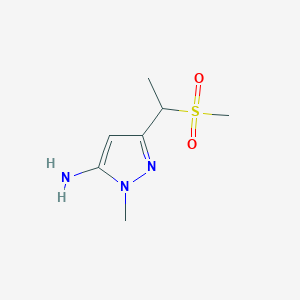
![Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopentyl}methyl)carbamate](/img/structure/B13315779.png)
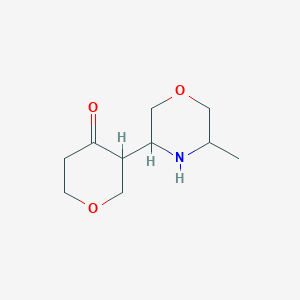

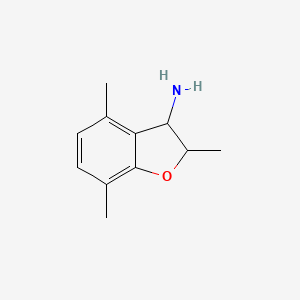
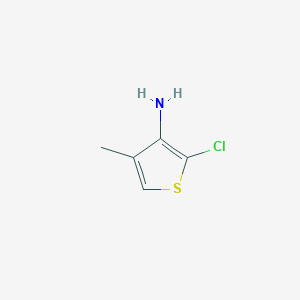
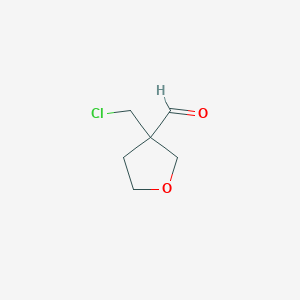

![2-propyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13315826.png)
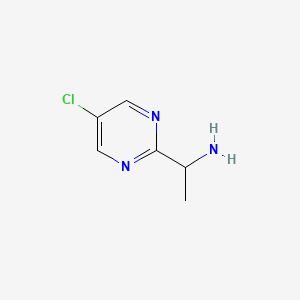
![Spiro[3.6]decane-2-carboxylic acid](/img/structure/B13315852.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-2-sulfanyl-1,4,5,6-tetrahydropyrimidine-4,6-dione](/img/structure/B13315854.png)

